molecular formula C21H17F3N2O4S B7564720 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide

3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B7564720
M. Wt: 450.4 g/mol
InChI Key: FTCAFHSPUUULLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide, also known as MPTP-TFB, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of sulfonamide derivatives and exhibits unique properties that make it a promising candidate for various research applications.

Mechanism of Action

3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide exerts its inhibitory effects by binding to the active site of the target enzyme, thereby preventing its activity. The unique chemical structure of 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide allows it to interact with the enzyme in a specific manner, leading to potent inhibition.
Biochemical and Physiological Effects:
3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by targeting matrix metalloproteinases, which play a crucial role in tumor invasion and metastasis. Additionally, 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to exhibit anti-inflammatory effects by inhibiting the activity of carbonic anhydrase, which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one limitation of 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the research on 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide. One potential application is in the development of new cancer therapies that target matrix metalloproteinases. Additionally, 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide may be useful in the development of new anti-inflammatory drugs that target carbonic anhydrase. Further research is also needed to explore the potential applications of 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide in other areas of scientific research.

Synthesis Methods

The synthesis of 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction between 3-(trifluoromethyl)aniline and 3-aminobenzoic acid, followed by the addition of 2-methoxybenzenesulfonyl chloride. The reaction yields a white solid, which is then purified through recrystallization to obtain 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide in high purity.

Scientific Research Applications

3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and matrix metalloproteinases. This makes 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide a valuable tool for studying the role of these enzymes in various physiological and pathological processes.

properties

IUPAC Name

3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O4S/c1-30-19-11-3-2-10-18(19)26-31(28,29)17-9-4-6-14(12-17)20(27)25-16-8-5-7-15(13-16)21(22,23)24/h2-13,26H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCAFHSPUUULLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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